2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-1H-pyrrole with a suitable alkylating agent, followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines .
Scientific Research Applications
2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- Methyl 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate
Uniqueness
Compared to similar compounds, 2-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol stands out due to its unique combination of a pyrazole and pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N4O |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-[4-[(1-methylpyrrol-2-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H16N4O/c1-14-4-2-3-11(14)8-12-10-7-13-15(9-10)5-6-16/h2-4,7,9,12,16H,5-6,8H2,1H3 |
InChI Key |
KPZMSKLTPYDASO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.